Cas no 921851-07-2 (4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
- Benzamide, 4-[(dimethylamino)sulfonyl]-N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-
- 4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 921851-07-2
- F2236-0284
- AKOS024630010
- 4-(dimethylsulfamoyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
-
- Inchi: 1S/C21H21FN4O4S/c1-25(2)31(29,30)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28)
- InChI Key: VOOXEESURILFQF-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NCCN2C(C=CC(C3C=CC(=CC=3)F)=N2)=O)=O)=CC=1)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 444.12675450g/mol
- Monoisotopic Mass: 444.12675450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 821
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- pka: 13.22±0.46(Predicted)
4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2236-0284-20mg |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-40mg |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-2μmol |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-30mg |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-20μmol |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-1mg |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-75mg |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-3mg |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-4mg |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2236-0284-5mg |
4-(dimethylsulfamoyl)-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
921851-07-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Related Literature
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
Additional information on 4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
Comprehensive Analysis of 4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921851-07-2)
In the realm of pharmaceutical and biochemical research, 4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921851-07-2) has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound, often abbreviated for convenience, belongs to the class of sulfonamide derivatives, which are widely studied for their diverse biological activities. Researchers and industry professionals are increasingly interested in its mechanism of action, synthesis pathways, and potential drug interactions, making it a hot topic in modern medicinal chemistry.
The molecular structure of 4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide features a fluorophenyl group and a pyridazinone core, which are critical for its bioactivity. These moieties are known to interact with various enzyme targets, particularly those involved in inflammatory and metabolic pathways. Recent studies have explored its potential as a selective inhibitor, with some suggesting applications in autoimmune diseases and chronic inflammation. Such findings align with current trends in drug discovery, where targeted therapies and personalized medicine dominate the discourse.
From a synthetic chemistry perspective, the preparation of CAS No. 921851-07-2 involves multi-step reactions, including sulfonylation and amide coupling. Optimizing these processes is a key focus for researchers aiming to improve yield and purity. The compound's solubility and stability under physiological conditions are also critical factors being investigated, as they directly impact its bioavailability and therapeutic efficacy. These aspects are particularly relevant given the growing demand for highly bioavailable compounds in drug development.
In the context of drug discovery, 4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide has been evaluated in preclinical models for its pharmacokinetic properties. Early results indicate moderate plasma half-life and good tissue penetration, which are promising for further development. However, challenges such as metabolic clearance and potential off-target effects remain areas of active research. These investigations are part of a broader effort to address drug resistance and side effect mitigation, which are top priorities in the pharmaceutical industry.
The rise of computational chemistry and AI-driven drug design has also influenced the study of this compound. Molecular docking simulations have been employed to predict its binding affinity with various protein targets, accelerating the identification of potential therapeutic uses. This approach aligns with the increasing integration of machine learning in medicinal chemistry, a trend that is reshaping how researchers approach compound optimization and lead identification.
Another area of interest is the environmental and regulatory compliance of CAS No. 921851-07-2. As sustainability becomes a central concern in the chemical industry, efforts are underway to develop greener synthesis methods for this and related compounds. This includes reducing the use of hazardous reagents and minimizing waste, which are key components of green chemistry initiatives. Such practices not only align with global environmental standards but also enhance the compound's appeal for large-scale production.
In summary, 4-(dimethylsulfamoyl)-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide represents a compelling subject of study at the intersection of medicinal chemistry, drug development, and sustainable science. Its structural complexity and potential therapeutic benefits make it a valuable candidate for further research, particularly in addressing unmet medical needs. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in discussions about next-generation therapeutics and innovative drug design.
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